2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile
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Overview
Description
2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile is a compound that features a piperazine ring substituted with a hydroxymethylphenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenylmethylamine derivative . The reaction typically requires acidic or basic conditions and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: Another compound with a hydroxymethylphenyl group but with a pyrrolidine ring instead of a piperazine ring.
4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbothioyl}amino)phenyl acetate: A compound with a similar piperazine structure but different functional groups.
Uniqueness
2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-[[4-(hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-5-6-16-7-9-17(10-8-16)11-13-1-3-14(12-18)4-2-13/h1-4,18H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHPMIBSBACNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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